molecular formula C9H15NO3S B193028 Epicaptopril CAS No. 63250-36-2

Epicaptopril

Cat. No.: B193028
CAS No.: 63250-36-2
M. Wt: 217.29 g/mol
InChI Key: FAKRSMQSSFJEIM-BQBZGAKWSA-N
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Preparation Methods

The synthesis of epicaptopril involves the reaction of 2-methyl-3-sulfanylpropanoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard chromatographic techniques .

Chemical Reactions Analysis

Epicaptopril undergoes several types of chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Epicaptopril is primarily used in scientific research as a negative control in ACE inhibition studies. This allows researchers to differentiate between the effects of ACE inhibition and other potential mechanisms of action. Additionally, this compound can be used in studies investigating the pharmacokinetics and metabolism of captopril, as it shares similar structural features .

In chemistry, this compound serves as a model compound for studying thiol-containing molecules and their reactivity. In biology and medicine, it is used to understand the role of ACE inhibitors and their impurities in therapeutic contexts .

Mechanism of Action

Epicaptopril does not inhibit ACE, unlike its parent compound captopril. Its lack of ACE inhibition makes it useful as a negative control in experiments designed to study the effects of ACE inhibitors. The molecular targets and pathways involved in this compound’s action are not well-characterized, as its primary use is as a research tool rather than a therapeutic agent .

Comparison with Similar Compounds

Epicaptopril is structurally similar to captopril, with the primary difference being the lack of ACE inhibitory activity. Other similar compounds include:

    Captopril: An ACE inhibitor used to treat hypertension and heart failure.

    Enalapril: Another ACE inhibitor with a similar mechanism of action to captopril.

    Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.

This compound’s uniqueness lies in its lack of ACE inhibition, making it a valuable tool for research purposes .

Properties

IUPAC Name

(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212642
Record name Epicaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63250-36-2
Record name 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63250-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicaptopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epicaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICAPTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Epicaptopril, a stereoisomer of Captopril lacking Angiotensin-Converting Enzyme (ACE) inhibitory properties, exhibits antithrombotic activity through a mechanism distinct from ACE inhibition. Studies [] have demonstrated that this compound, similar to other thiol compounds like N-acetylcysteine, significantly reduces the incidence and weight of venous thrombosis in rats. This effect is attributed to an increase in fibrinolysis and potential suppression of the extrinsic coagulation pathway. Notably, this antithrombotic action is dependent on Nitric Oxide/Prostacyclin pathways, as evidenced by the complete abolishment of this compound's effects upon administration of Nitric Oxide Synthase inhibitor (L-NAME) or Indomethacin [].

A: Research [, ] suggests that the thiol group present in this compound plays a crucial role in its antioxidant properties, particularly in scavenging free radicals. Studies comparing this compound with its non-thiol counterparts, like Enalapril, have shown that this compound exhibits superior free radical scavenging capabilities []. This suggests that the presence of the thiol group is essential for this compound's ability to counteract oxidative stress, a key factor implicated in various cardiovascular pathologies.

A: Animal models of Magnesium deficiency have highlighted this compound's protective effects against cardiomyopathy, a serious consequence of prolonged hypomagnesemia []. Notably, this compound demonstrates efficacy comparable to other antioxidants like alpha-tocopherol, Probucol, and d-propranolol in reducing the severity of cardiac lesions [, ]. This protective effect is attributed to its ability to counteract the increased oxidative stress and inflammation associated with hypomagnesemia, further supporting its potential therapeutic relevance in managing this condition.

A: this compound demonstrates a preferential scavenging activity towards general free radicals rather than superoxide radicals []. This selective scavenging is significant because general radicals are often implicated as primary culprits in ischemia/reperfusion injury []. This characteristic distinguishes this compound from other antioxidants and underscores its potential therapeutic value in mitigating damage associated with these conditions.

A: Research indicates that this compound’s antioxidant activity is directly linked to the presence of its sulfhydryl group. Studies using a photooxidation assay [] revealed that this compound, along with other sulfhydryl-containing ACE inhibitors (Captopril, Zofenopril, and Fentiapril), effectively scavenged non-superoxide free radicals at a concentration of 4 x 10⁻⁵ M. Conversely, ACE inhibitors lacking a sulfhydryl group did not demonstrate this scavenging ability. This difference highlights the importance of the sulfhydryl group for this compound’s antioxidant properties.

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